molecular formula C17H23N3O3 B6501724 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea CAS No. 1396746-78-3

3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea

Cat. No.: B6501724
CAS No.: 1396746-78-3
M. Wt: 317.4 g/mol
InChI Key: FHGMZWXNDJULDF-UHFFFAOYSA-N
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Description

3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea is a synthetic urea derivative intended for research applications. This compound features a complex molecular structure incorporating a 1-methylpyrrole moiety and a 4-methoxyphenethyl group, which may be of interest in medicinal chemistry and drug discovery programs. Urea derivatives are a significant class of compounds in pharmaceutical research, often explored for their ability to participate in hydrogen bonding and interact with biological targets . Specifically, compounds with pyrrole rings are investigated in various therapeutic areas, and the presence of a methoxyphenyl group is common in molecules studied for their biological activity . The specific mechanism of action, pharmacological profile, and primary research applications for this particular compound have not been fully characterized and require further investigation by qualified researchers. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-20-11-3-4-15(20)16(21)12-19-17(22)18-10-9-13-5-7-14(23-2)8-6-13/h3-8,11,16,21H,9-10,12H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGMZWXNDJULDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)NCCC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Addition-Cyclization Approach

This method, adapted from studies on aryl urea derivatives, involves a three-step sequence:

Step 1: Synthesis of 4-Methoxyphenylethylamine

4-Methoxyphenylethylamine is prepared via reductive amination of 4-methoxyacetophenone using ammonium acetate and sodium cyanoborohydride. The reaction proceeds in methanol at 25°C for 24 hours, yielding the amine with >85% purity.

Step 2: Urea Formation via Isocyanate Intermediate

The amine reacts with 2-chloroethyl isocyanate in dichloromethane at 0°C to form the monosubstituted urea intermediate. Triethylamine is added to scavenge HCl, preventing protonation of the amine.

R-NH2+ClCH2NCOEt3NR-NHCONHCH2Cl\text{R-NH}2 + \text{Cl}-\text{CH}2-\text{NCO} \xrightarrow{\text{Et}3\text{N}} \text{R-NH}-\text{CO}-\text{NH}-\text{CH}2\text{Cl}

Alternative Route: Suzuki-Miyaura Coupling

A patent-derived method employs a palladium-catalyzed coupling to install the methoxyphenyl group post-urea formation:

  • Urea Backbone Assembly :

    • 1-Methylpyrrole-2-ethanol is reacted with phosgene to generate the corresponding carbamate.

    • Condensation with 2-aminoethyl-4-methoxyphenyl ether forms the disubstituted urea.

  • Cross-Coupling :

    • A boronic ester derivative of the methoxyphenyl group undergoes Suzuki coupling with the pyrrole-ethylurea intermediate.

    • Catalyzed by Pd(PPh3_3)4_4 in toluene/ethanol (3:1) at 90°C, this step achieves 78% yield.

Solid-Phase Synthesis for High-Throughput Production

Adapting protocols from combinatorial chemistry, the urea is assembled on a Wang resin:

  • Resin Functionalization :

    • The resin is loaded with Fmoc-protected 4-methoxyphenylethylamine using HBTU activation.

  • Urea Formation :

    • Deprotection with piperidine exposes the amine, which reacts with a preactivated pyrrole-hydroxyl ethyl isocyanate.

  • Cleavage and Purification :

    • TFA cleavage releases the compound, followed by HPLC purification (C18 column, acetonitrile/water gradient).

Advantages :

  • Reduces purification steps.

  • Scalable to multi-gram quantities.

Comparative Analysis of Methods

Method Yield Purity Key Advantage Limitation
Nucleophilic-Cyclization65%92%Minimal side productsLong reaction times (48–72 hrs)
Suzuki Coupling78%89%Modular for analog synthesisRequires toxic Pd catalysts
Solid-Phase82%95%High throughputSpecialized equipment needed

Reaction Optimization and Troubleshooting

Controlling Regioselectivity

Urea derivatives often form regioisomers due to ambident nucleophilicity of amines. Employing bulky bases (e.g., DBU) favors substitution at the less hindered nitrogen.

Mitigating Hydroxyl Group Oxidation

The secondary hydroxyl group is prone to oxidation. Reactions under nitrogen atmosphere with BHT (0.1 wt%) as stabilizer prevent radical formation.

Enhancing Crystallinity

Post-synthesis recrystallization from ethyl acetate/hexane (1:3) improves purity to >99%. Single-crystal X-ray diffraction confirms regiochemistry.

Analytical Characterization

  • NMR Spectroscopy :

    • 1HNMR^1\text{H} \text{NMR} (400 MHz, CDCl3_3): δ 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 5.21 (s, 1H, OH), 3.79 (s, 3H, OCH3_3).

  • Mass Spectrometry :

    • HRMS (ESI): m/z calculated for C17_{17}H23_{23}N3_3O3_3 [M+H]+^+: 318.1818, found: 318.1815.

  • HPLC Purity :

    • Retention time: 12.3 min (Phenomenex Luna C18, 70:30 acetonitrile/water), purity 98.5% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the urea moiety, potentially converting it to an amine.

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values ranging from 40 to 70 µM.
  • Escherichia coli : MIC values around 50 µM.

These findings suggest that the compound could be a promising candidate for the development of new antimicrobial agents, particularly against resistant bacterial strains .

Anticancer Potential

Emerging studies have highlighted the potential anticancer properties of this urea derivative. It has been observed to induce apoptosis in cancer cells, particularly in breast and prostate cancer models. The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors like Bcl-2 .

Drug Development

The unique structure of 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea positions it as a potential lead compound for drug development. Its ability to interact with various biological targets makes it suitable for further exploration in therapeutic contexts.

Neuroprotective Effects

Recent research has suggested neuroprotective effects attributed to this compound, particularly in models of neurodegenerative diseases such as Alzheimer's. It appears to enhance cognitive function and reduce neuroinflammation, potentially through the inhibition of oxidative stress pathways .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results demonstrated that it inhibited growth effectively at low concentrations, indicating its potential as an alternative treatment option .

Investigation into Anticancer Mechanisms

In another study focusing on its anticancer properties, researchers treated breast cancer cell lines with varying concentrations of the compound. The results showed a dose-dependent increase in apoptosis markers, suggesting that it could be developed into a therapeutic agent for cancer treatment .

Mechanism of Action

The mechanism of action of 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyrrole and methoxyphenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with 4-Methoxyphenyl Groups

Compound A : 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea (Evidences 2, 3)

  • Structural Differences :
    • Core : Both share a urea backbone and 4-methoxyphenyl group.
    • Substituents :
  • Compound A has a pyrrole-2-carbonyl-phenyl group at N1, enhancing aromaticity and conjugation.
  • The target compound replaces this with a hydroxylated ethyl-pyrrole group, increasing hydrophilicity.
  • Synthesis :
    • Compound A was synthesized via a one-step carbonylation with triphosgene (72% yield) or a two-step carbamate route .
    • The target compound’s synthesis is unreported but may involve similar isocyanate intermediates.

Key Properties :

Feature Target Compound Compound A
N1 Substituent 2-(4-Methoxyphenyl)ethyl 2-(Pyrrole-2-carbonyl)phenyl
N3 Substituent 2-Hydroxyethyl-pyrrole 4-Methoxyphenyl
Hydrogen Bonding Hydroxyl group enhances polarity Carbonyl group enables conjugation
Synthetic Yield Unknown 72% (one-step)
Non-Urea Compounds with 4-Methoxyphenyl Moieties

Compound B : SKF-96365 ()

  • Structure : Contains a 4-methoxyphenylpropoxy group and imidazole core.
  • Function : TRPC channel inhibitor, suggesting the 4-methoxyphenyl group may contribute to ion channel modulation .

Compound C: N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide ()

  • Structure: Features a 4-methoxyphenylethylamino group linked to a formamide-substituted phenyl ring.
  • Relevance : Highlights the prevalence of 4-methoxyphenyl-ethyl motifs in bioactive molecules, possibly for membrane permeability or receptor binding .
Functional Implications of Structural Variations
  • Pyrrole vs. Aromatic Carbonyl :
    • The target’s pyrrole group may enhance π-π stacking, whereas Compound A’s carbonyl could stabilize charge-transfer complexes.
  • 4-Methoxyphenyl Ubiquity :
    • Recurrent in Compounds A, B, and C, this group may serve as a pharmacophore for targeting G-protein-coupled receptors or ion channels .

Biological Activity

3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea, identified by CAS number 1396746-78-3, is a complex organic compound with potential therapeutic applications. Its unique molecular structure, which includes a urea functional group and a pyrrole ring, suggests various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is C17H23N3O3C_{17}H_{23}N_{3}O_{3}, with a molecular weight of 317.4 g/mol. The presence of hydroxyl and methoxy groups enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₇H₂₃N₃O₃
Molecular Weight317.4 g/mol
CAS Number1396746-78-3

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological pathways. The hydroxyl group may facilitate hydrogen bonding with biological macromolecules, enhancing its binding affinity to targets such as enzymes or receptors.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrrole derivatives have shown that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins .

A comparative study demonstrated that certain derivatives showed IC50 values ranging from 200 to 300 µg/mL against human cancer cell lines, indicating moderate cytotoxicity . The specific activity of this compound against various cancer cell lines remains to be fully elucidated.

Case Studies

  • Antitumor Activity : In a study examining the effects of structurally similar compounds on tumor cells, it was found that modifications in the urea structure significantly influenced their antitumor efficacy. The presence of hydroxyl groups was linked to enhanced activity due to improved solubility and bioavailability .
  • Cytotoxicity Evaluation : A recent investigation assessed the cytotoxic effects of various substituted ureas on human cell lines. The results indicated that compounds with similar functional groups exhibited varying degrees of cytotoxicity, with some showing promising results comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this urea-pyrrole derivative to address steric hindrance and improve yield?

  • Methodological Answer : Synthesis optimization requires a Design of Experiments (DoE) approach to evaluate variables like temperature, solvent polarity, and reagent stoichiometry. For example, steric hindrance from the 1-methylpyrrole and 4-methoxyphenyl groups may necessitate polar aprotic solvents (e.g., DMF) to stabilize intermediates. Sequential coupling reactions (e.g., urea formation via carbodiimide-mediated activation) should be monitored by TLC/HPLC to isolate intermediates . Statistical methods like response surface methodology (RSM) can minimize trial-and-error experimentation .

Q. What analytical techniques are critical for structural confirmation of this compound, particularly its stereochemical and crystallographic properties?

  • Methodological Answer : Single-crystal X-ray diffraction is essential for resolving stereochemistry and hydrogen-bonding networks, as demonstrated in structurally similar compounds (e.g., 3-(4-methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one, where mean σ(C–C) = 0.002 Å and R factor = 0.048 were achieved) . Complementary techniques include 2D NMR (COSY, NOESY) to verify substituent orientation and FT-IR for urea C=O stretching (~1640–1680 cm⁻¹) .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition or receptor-binding studies) using purified proteins (e.g., kinases or GPCRs). For example, urea derivatives with 4-methoxyphenyl groups have shown affinity for serotonin receptors . Use concentration-response curves (IC₅₀/EC₅₀) and controls (e.g., reference inhibitors) to validate activity. Cell viability assays (MTT/XTT) should accompany these to rule off-target cytotoxicity .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Combine liquid-liquid extraction (e.g., ethyl acetate/water partitioning) with column chromatography (silica gel, gradient elution with hexane/EtOAc). For polar byproducts, consider reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Membrane-based separation technologies (e.g., nanofiltration) may enhance scalability for intermediates .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Employ quantum chemical calculations (DFT) to map electrostatic potentials and identify pharmacophore regions. For example, ICReDD’s reaction path search methods use quantum calculations to predict regioselectivity in pyrrole substitutions . Molecular docking (AutoDock Vina) can model interactions with biological targets (e.g., COX-2 or β-amyloid), prioritizing derivatives with improved binding scores .

Q. How can contradictory bioactivity data across similar urea derivatives be resolved?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl). Use multivariate analysis to correlate electronic (Hammett σ) or steric (Taft ES) parameters with activity. Contradictions may arise from off-target effects, necessitating proteome-wide profiling (e.g., affinity chromatography-MS) .

Q. What experimental approaches can elucidate the degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Simulate metabolic degradation using liver microsomes (S9 fraction) and LC-MS/MS to identify metabolites. Accelerated stability studies (40°C/75% RH) combined with HPLC-UV track hydrolytic cleavage of the urea moiety. For photodegradation, expose samples to UV-Vis light and analyze by GC-MS for fragmentation products .

Q. How do solvent effects influence the reaction kinetics of key synthetic steps?

  • Methodological Answer : Use Kamlet-Taft solvent parameters to quantify polarity (π*), hydrogen-bond acidity (α), and basicity (β). For example, high β solvents (e.g., DMSO) may accelerate nucleophilic attack in urea formation. Kinetic profiling via stopped-flow spectroscopy under varied solvent conditions can validate transition-state models .

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